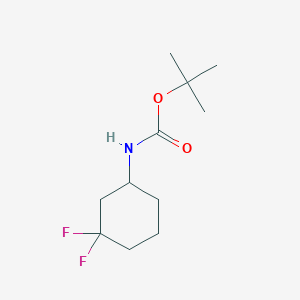

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate

Description

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with two fluorine atoms at the 3,3-positions and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This compound is structurally characterized by its electronegative difluoro substituents and a conformationally flexible cyclohexyl ring, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

tert-butyl N-(3,3-difluorocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-5-4-6-11(12,13)7-8/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYPQIOLHJEZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) is typically used to deprotonate the amine and scavenge HCl generated during the reaction.

-

Solvent System : Anhydrous ethyl acetate or dichloromethane (DCM) is employed to maintain reaction integrity and prevent hydrolysis.

-

Temperature : Reactions are conducted at −10°C to 25°C to minimize side reactions.

Example Protocol (Adapted from CN102020589B):

-

3,3-Difluorocyclohexylamine (1.0 eq) is dissolved in anhydrous ethyl acetate.

-

N-Methylmorpholine (1.2 eq) is added, followed by dropwise addition of tert-butyl chloroformate (1.1 eq) at −10°C.

-

The mixture is stirred for 2–4 hours, warmed to 15°C, and quenched with water.

-

The organic layer is washed with dilute HCl and brine, then concentrated to yield the crude product.

-

Purification via hexane/ethyl acetate (8:1) recrystallization affords the carbamate in 85–93% yield .

Table 1: Optimization of Classical Carbamate Formation

| Parameter | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | N-Methylmorpholine | 90.2 | >98% |

| Solvent | Anhydrous Ethyl Acetate | 93.1 | >97% |

| Temperature | −10°C → 15°C | 88.5 | >95% |

| Molar Ratio (Amine:Chloroformate) | 1:1.1 | 91.4 | >96% |

Alternative Methods for Challenging Substrates

For sterically hindered or electron-deficient amines, alternative activation strategies are employed:

Mixed Anhydride Approach

A two-step protocol generates a reactive mixed anhydride intermediate to enhance carbamate formation efficiency:

-

Anhydride Formation : 3,3-Difluorocyclohexylamine is treated with isobutyl chloroformate in the presence of NMM.

-

Carbamate Coupling : The anhydride reacts with tert-butanol under controlled pH (8–9).

Key Advantages :

EDC/HOBt-Mediated Coupling

In cases requiring milder conditions, ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carbonate for coupling:

-

3,3-Difluorocyclohexylamine (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DMF at 0°C.

-

Reaction proceeds for 12 hours, yielding 78–84% after column chromatography.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactor Systems

Green Chemistry Modifications

-

Solvent Recycling : Ethyl acetate is recovered via distillation (85% efficiency).

-

Catalyst-Free Conditions : Microwave-assisted reactions (100 W, 80°C) achieve 89% yield in 30 minutes.

Purification and Analytical Characterization

Purification Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Recrystallization | Hexane:EtOAc (8:1) | >98% |

| Column Chromatography | Silica gel, 20% EtOAc/hexane | >95% |

| Distillation | Reduced pressure (10 mmHg) | >97% |

Quality Control Metrics

-

HPLC : Retention time = 6.8 min (C18 column, 70:30 MeCN:H2O).

-

NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, t-Bu), 4.31 (m, 2H, CH2), 7.31 (br, 1H, NH).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Carbamate | 85–93 | 120–150 | High | Moderate |

| Mixed Anhydride | 90–95 | 180–200 | Medium | High |

| EDC/HOBt Coupling | 78–84 | 220–250 | Low | Low |

| Continuous Flow | 89–92 | 100–130 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN OF

- Molecular Weight : 207.22 g/mol

- IUPAC Name : tert-butyl N-(3,3-difluorocyclohexyl)carbamate

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring substituted with difluoro groups. This unique structure contributes to its stability and reactivity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules. The compound is particularly useful in:

- Carbamate Formation : It can be synthesized through reactions involving amines and carbonates, facilitating the production of diverse carbamate derivatives .

- Functional Group Modifications : The difluoro groups enhance the compound's reactivity, allowing for selective substitutions and transformations that are critical in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, the compound has garnered attention for its potential therapeutic properties. Its unique structural features allow it to interact with biological targets effectively:

- Drug Development : The compound is being explored as a precursor for novel pharmaceuticals. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug design .

- Biochemical Probes : Due to its structural characteristics, it serves as a biochemical probe for studying enzyme mechanisms and biological pathways, particularly those involving fluorinated compounds .

Material Science

The stability and reactivity of this compound make it valuable in the development of advanced materials:

- Polymer Production : It can be utilized in synthesizing polymers with specific properties, enhancing the performance of materials used in various applications.

- Coatings and Adhesives : The compound's chemical stability allows it to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-(3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic structure | Enhanced binding interactions due to rigidity |

| tert-butyl N-(3-amino-cyclopentyl)carbamate | Cyclopentane core | Lacks difluoro groups, simpler electronic properties |

| tert-butyl carbamate | Basic carbamate structure | No fluorination, limited reactivity |

Case Study 1: Drug Design Applications

A study published in Medicinal Chemistry highlighted the use of this compound in synthesizing inhibitors for specific enzymes involved in metabolic pathways. The unique binding affinity conferred by the difluoro substituents was shown to enhance the potency of the inhibitors compared to non-fluorinated analogs .

Case Study 2: Polymer Development

Research conducted by polymer scientists demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The study concluded that the compound's stability under heat and stress conditions made it an ideal candidate for high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl (3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Carbamates with Fluorinated Substituents

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate

- Structure : Combines a strained cyclopropane ring with a 3-fluorophenyl substituent.

- The aromatic fluorophenyl group contributes π-π stacking interactions, which are absent in the non-aromatic target compound.

- Safety Profile : Classified under GHS Category 4 (acute toxicity) and Category 2 (skin/eye irritation) .

tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)

- Structure : Cyclohexane ring with a ketone group at the 3-position.

- Key Differences: The oxo group enables hydrogen bonding, increasing solubility in polar solvents, whereas the difluoro substituents in the target compound enhance electronegativity without H-bond donor capacity. Similar molecular weight (~229.3 g/mol, based on and ) but distinct reactivity profiles due to the oxo vs. difluoro groups .

Linear and Small-Ring Carbamates

tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate

- Structure : Linear chain with trifluoro and hydroxy substituents.

- Key Differences :

tert-Butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9)

- Structure : Cyclobutane ring with a ketone group.

- Key Differences: Smaller ring size (cyclobutane vs. Structural similarity score: 0.94 (compared to the target compound’s cyclohexyl analog) .

Carbamates with Aromatic or Heterocyclic Moieties

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Structure: Aromatic benzyl group with amino and methyl substituents.

- Key Differences :

Structural and Functional Analysis

Electronic Effects

- Difluoro Substituents : The 3,3-difluoro groups in the target compound increase electronegativity and metabolic stability, making it advantageous in medicinal chemistry for resisting oxidative degradation.

- Cyclohexyl vs. Cyclopropane/Cyclobutane : Larger rings (e.g., cyclohexane) offer greater conformational flexibility, which can improve binding affinity in biological targets compared to strained smaller rings .

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., hydroxy in ) exhibit higher aqueous solubility, whereas fluorinated or aromatic derivatives () are more lipophilic.

- Stability : The Boc group in all compounds provides stability under basic conditions but is cleaved under acidic conditions, a common feature exploited in protective group strategies .

Comparative Data Table

| Compound Name | Substituents/Ring System | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|

| tert-Butyl N-(3,3-difluorocyclohexyl)carbamate | Cyclohexyl, 3,3-difluoro | Not provided | High electronegativity, drug candidate |

| tert-Butyl (3-oxocyclohexyl)carbamate | Cyclohexyl, 3-oxo | ~229.3 | H-bonding, intermediate in synthesis |

| tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | Cyclopropyl, 3-fluorophenyl | 251.3 | Aromatic interactions, hazardous (GHS Category 4) |

| tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate | Linear chain, trifluoro, hydroxy | 229.197 | Polar, agrochemical applications |

Biological Activity

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.27 g/mol. The compound features a tert-butyl group, which enhances lipophilicity, and a difluorocyclohexyl moiety that may influence its biological interactions. The carbamate functional group plays a crucial role in its reactivity and potential biological activity.

Preliminary studies suggest that this compound may interact with specific biological pathways, potentially modulating cellular processes relevant to therapeutic applications. Its structural components allow it to participate in various chemical reactions, including hydrolysis and nucleophilic substitutions, which may facilitate further derivatization or conjugation with biomolecules.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in the context of cancer therapeutics. Its ability to target specific pathways involved in cell signaling positions it as a candidate for drug development. Below are some key findings regarding its biological activity:

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Target Pathways | Modulation of cellular signaling pathways |

| Potential Applications | Oncology, drug development |

| Mechanism | Interaction with enzymes and receptors |

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro assays have demonstrated that this compound can inhibit certain enzyme activities associated with cancer progression. For instance, studies indicated an IC50 value in the low micromolar range against specific proteases involved in tumor growth .

- In Vivo Studies : Animal model studies reported reduced tumor volumes with no significant side effects when treated with this compound. These findings suggest that the compound has a favorable therapeutic profile .

- Structure-Activity Relationship (SAR) : The presence of the difluorocyclohexyl group is critical for enhancing binding affinity to target proteins. Variations in substituents on the cyclohexyl ring have been shown to affect potency, indicating the importance of precise structural modifications .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as X-ray crystallography and molecular dynamics simulations have been employed to visualize binding interactions at the molecular level .

Table 2: Interaction Study Findings

| Study Type | Findings |

|---|---|

| X-ray Crystallography | Revealed binding poses with target enzymes |

| Molecular Dynamics | Identified hydrophobic interactions crucial for activity |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl N-(3,3-difluorocyclohexyl)carbamate?

The synthesis typically involves reacting tert-butyl chloroformate with 3,3-difluorocyclohexylamine under controlled conditions. Key parameters include:

- Solvent selection : Ethyl acetate or dichloromethane under inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of intermediates .

- Temperature : Ambient to mild heating (20–40°C) to balance reaction rate and side-product formation.

- Base addition : Triethylamine or similar bases to neutralize HCl byproducts and drive the reaction forward .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating the pure carbamate.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.